tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate
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Overview
Description
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate: is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spirocyclic framework imparts distinct chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the formation of the desired spirocyclic structure.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxylation reaction. Common reagents for this step include oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Carbamate Formation: The final step involves the formation of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires efficient catalysts, high-yield reactions, and cost-effective processes to ensure the compound’s availability for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different derivatives. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The carbamate group can participate in substitution reactions, where it is replaced by other functional groups. This can be achieved using nucleophilic reagents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Nucleophilic Reagents: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Formation of carboxyl derivatives
Reduction: Formation of reduced spirocyclic compounds
Substitution: Formation of substituted carbamate derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its spirocyclic structure makes it a valuable tool for probing the active sites of enzymes and understanding their mechanisms.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific biological activities, making it a subject of interest for drug discovery and development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of various chemicals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The hydroxymethyl and carbamate groups can participate in hydrogen bonding and other interactions, further influencing the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[1-(hydroxymethyl)spiro[2.2]pentan-1-yl]carbamate analogs: Compounds with similar spirocyclic structures but different functional groups.
Spirocyclic carbamates: Other carbamates with spirocyclic frameworks.
Uniqueness
The uniqueness of this compound lies in its specific combination of a spirocyclic core, hydroxymethyl group, and carbamate functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2751611-66-0 |
---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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